Boc-nle-oh.dcha
Overview
Description
Boc-Nle-OHDCHA, also known as N-α-t-Boc-L-norleucine dicyclohexylammonium salt, is a standard building block used in peptide synthesisThe compound has the empirical formula C12H23N · C11H21NO4 and a molecular weight of 412.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Nle-OH.DCHA is synthesized through the protection of the amino group of norleucine with a tert-butyloxycarbonyl (Boc) group. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dicyclohexylamine (DCHA) to form the dicyclohexylammonium salt. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Boc-Nle-OH.DCHA undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling agents like DCC or HATU.
Common Reagents and Conditions
Substitution Reactions: Reagents like trifluoroacetic acid (TFA) are commonly used.
Deprotection Reactions: Acidic conditions, such as TFA in dichloromethane, are used to remove the Boc group.
Coupling Reactions: DCC, HATU, and other coupling agents are used under inert atmospheres.
Major Products Formed
Substitution Reactions: Substituted Boc-Nle derivatives.
Deprotection Reactions: Free norleucine.
Coupling Reactions: Peptides and peptide derivatives.
Scientific Research Applications
Boc-Nle-OH.DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block in peptide synthesis and the development of new peptide-based materials.
Biology: It is used in the study of protein structure and function by incorporating norleucine residues into proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Boc-Nle-OH.DCHA in peptide synthesis involves the protection of the amino group of norleucine with a Boc group. This protection prevents unwanted reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the incorporation of norleucine into peptides. The molecular targets and pathways involved include the amino group of norleucine and the Boc protecting group .
Comparison with Similar Compounds
Boc-Nle-OH.DCHA is unique in its ability to introduce norleucine residues into peptides. Similar compounds include:
Boc-Lys(Boc)-OH.DCHA:
Boc-His(Boc)-OH.DCHA:
Boc-Sar-OH:
These compounds share similar synthetic routes and reaction conditions but differ in the amino acid residues they introduce. This compound is particularly valuable for its role in incorporating norleucine, which is not a common amino acid in natural proteins .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEVJIUEBDZIJQ-WDBKTSHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944539 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21947-32-0 | |
Record name | L-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21947-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((tert-Butoxy)carbonyl)-L-norleucine, compound with dicyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxy)carbonyl]-L-norleucine, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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